molecular formula C23H23ClN2O2S B11001620 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

Cat. No.: B11001620
M. Wt: 427.0 g/mol
InChI Key: JYZOSTFCZQCELA-UHFFFAOYSA-N
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Description

The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is a complex organic molecule that features a combination of several functional groups, including a chlorophenyl group, a hydroxypiperidine ring, a pyrrole ring, and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the 4-chlorophenyl, hydroxypiperidine, pyrrole, and cyclopenta[b]thiophene derivatives. These components are then coupled through various organic reactions, including nucleophilic substitution, condensation, and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization and chromatography would also be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone: has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-indol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone
  • [4-(4-bromophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

Uniqueness

The uniqueness of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, hydroxypiperidine ring, and pyrrole ring in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H23ClN2O2S

Molecular Weight

427.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanone

InChI

InChI=1S/C23H23ClN2O2S/c24-17-8-6-16(7-9-17)23(28)10-14-25(15-11-23)21(27)20-18-4-3-5-19(18)29-22(20)26-12-1-2-13-26/h1-2,6-9,12-13,28H,3-5,10-11,14-15H2

InChI Key

JYZOSTFCZQCELA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)N5C=CC=C5

Origin of Product

United States

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